molecular formula C10H11N3O2 B100938 Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- CAS No. 17605-91-3

Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-

Cat. No.: B100938
CAS No.: 17605-91-3
M. Wt: 205.21 g/mol
InChI Key: VPOXCRFTWGJXFL-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)pyrazole is a pyrazole derivative with a unique structural configuration. The pyrazole core is substituted with methyl groups at the 3- and 5-positions, while the 1-position is functionalized with a 5-methyl-3-isoxazole carbonyl group. This hybrid structure combines the aromatic pyrazole ring with the isoxazole heterocycle, linked via a carbonyl bridge.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-7(2)13(11-6)10(14)9-5-8(3)15-12-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOXCRFTWGJXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NOC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170077
Record name Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-91-3
Record name Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Acetylacetone and Hydrazine Hydrate

Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in the presence of catalytic acetic acid or formic acid to yield 3,5-dimethylpyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization (Scheme 1):

Acetylacetone+Hydrazine HydrateH+3,5-Dimethylpyrazole+H2O\text{Acetylacetone} + \text{Hydrazine Hydrate} \xrightarrow{\text{H}^+} \text{3,5-Dimethylpyrazole} + \text{H}_2\text{O}

Optimization Notes :

  • Solvent-free conditions at 70–90°C enhance reaction efficiency and align with green chemistry principles.

  • Yields exceed 97% with minimal byproducts, as confirmed by NMR spectroscopy.

Synthesis of the Isoxazole Moiety: 5-Methyl-3-Isoxazolecarboxylic Acid

The 5-methyl-3-isoxazolecarboxylic acid component is synthesized via cycloaddition followed by oxidation.

Cycloaddition of Dihaloformaldoxime and Alkynes

Dichloro- or dibromoformaldoxime reacts with terminal alkynes in the presence of sodium carbonate to form 3-halo-5-substituted isoxazoles. For example, reacting dibromoformaldoxime with 5-methyl-1-pentyne yields 3-bromo-5-methylisoxazole (Scheme 2):

Dibromoformaldoxime+5-Methyl-1-pentyneNa2CO33-Bromo-5-methylisoxazole+HBr\text{Dibromoformaldoxime} + \text{5-Methyl-1-pentyne} \xrightarrow{\text{Na}2\text{CO}3} \text{3-Bromo-5-methylisoxazole} + \text{HBr}

Key Considerations :

  • Regioselectivity : The reaction favors 3,5-disubstitution due to electronic and steric effects.

  • Solvent : Ethanol or tetrahydrofuran (THF) at room temperature minimizes side products like furoxans.

Oxidation to Carboxylic Acid

The 3-bromo-5-methylisoxazole is oxidized to 5-methyl-3-isoxazolecarboxylic acid using potassium permanganate (KMnO₄) in aqueous pyridine (Scheme 3):

3-Bromo-5-methylisoxazoleKMnO4,H2O5-Methyl-3-isoxazolecarboxylic Acid+MnO2\text{3-Bromo-5-methylisoxazole} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{5-Methyl-3-isoxazolecarboxylic Acid} + \text{MnO}_2

Conditions :

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

  • Yield : ~85% after recrystallization from ethanol.

Acylation of 3,5-Dimethylpyrazole with 5-Methyl-3-Isoxazolecarbonyl Chloride

The final step involves coupling the isoxazolecarboxylic acid derivative with the pyrazole core.

Formation of Acyl Chloride

5-Methyl-3-isoxazolecarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride (Scheme 4):

5-Methyl-3-isoxazolecarboxylic Acid+SOCl25-Methyl-3-isoxazolecarbonyl Chloride+SO2+HCl\text{5-Methyl-3-isoxazolecarboxylic Acid} + \text{SOCl}2 \rightarrow \text{5-Methyl-3-isoxazolecarbonyl Chloride} + \text{SO}2 + \text{HCl}

Reaction Details :

  • Solvent : Reflux in dichloromethane (DCM) for 2 hours ensures complete conversion.

  • Workup : Excess SOCl₂ is removed under reduced pressure.

Coupling with 3,5-Dimethylpyrazole

The acyl chloride reacts with 3,5-dimethylpyrazole in the presence of a base (e.g., pyridine) to form the target compound (Scheme 5):

5-Methyl-3-isoxazolecarbonyl Chloride+3,5-DimethylpyrazoleBaseTarget Compound+HCl\text{5-Methyl-3-isoxazolecarbonyl Chloride} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Optimized Parameters :

  • Base : Triethylamine or pyridine in anhydrous THF.

  • Temperature : 0°C to room temperature to prevent decomposition.

  • Yield : 70–80% after column chromatography.

Alternative Synthetic Routes

One-Pot Hydrazone-Ketone Cyclization

A modular approach reported by Abu-Zaied et al. involves reacting hydrazones of aldehydes with substituted acetophenones in ethanol with catalytic iodine and HCl (Table 1):

EntryHydrazoneKetoneConditionsYield (%)
1Benzaldehyde2-BromoacetophenoneEtOH, I₂, HCl78
24-Methylbenzaldehyde2-PhenoxyacetophenoneEtOH, HCl82

This method avoids isolation of intermediates but requires rigorous temperature control.

Friedel-Crafts Hydroxyalkylation

3,5-Dimethylpyrazole undergoes Friedel-Crafts acylation with in situ-generated acyl chlorides. However, competing N-acylation and C-acylation necessitate careful regiochemical control.

Challenges and Optimization Strategies

  • Regioselectivity : The N1 position of 3,5-dimethylpyrazole is preferentially acylated due to steric hindrance at C4.

  • Stability of Isoxazole : The isoxazole ring is sensitive to strong acids; thus, mild conditions (e.g., low-temperature coupling) are critical.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials .

Chemical Reactions Analysis

Hydrolysis and Stability

The carbonyl bridge is susceptible to acid- or base-catalyzed hydrolysis , cleaving the molecule into 3,5-dimethylpyrazole and 5-methylisoxazole-3-carboxylic acid. This reactivity is inferred from analogous acylpyrazole derivatives .

Proposed Mechanism:

C10H11N3O2+H2OH+/OH3 5 Dimethylpyrazole+5 Methylisoxazole 3 carboxylic Acid\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{3 5 Dimethylpyrazole}+\text{5 Methylisoxazole 3 carboxylic Acid}

Stability Notes:

  • Stable under anhydrous, neutral conditions .

  • Degrades in prolonged acidic/basic environments.

Functionalization at the Isoxazole Ring

Example Reaction (Nitration):

C10H11N3O2+HNO3H2SO4Nitro substituted Derivative+H2O\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro substituted Derivative}+\text{H}_2\text{O}

Challenges:

  • Low regioselectivity due to competing reaction sites.

  • Requires optimization of temperature and stoichiometry .

Coordination Chemistry

The pyrazole nitrogen may act as a ligand in metal complexes , though the carbonyl group reduces basicity compared to unsubstituted pyrazoles. Limited experimental data exist, but analogous compounds form complexes with transition metals like Cu(II) and Re(I) .

Example Complexation:

C10H11N3O2+Re CO 5BrRe CO 3(C10H10N3O2)Br+2CO\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{Re CO }_5\text{Br}\rightarrow \text{Re CO }_3(\text{C}_{10}\text{H}_{10}\text{N}_3\text{O}_2)\text{Br}+2\text{CO}

Key Observations:

  • Infrared (IR) spectra show ν(CO) stretches at 2020–1879 cm⁻¹, confirming carbonyl retention .

Nucleophilic Substitution at the Carbonyl Group

The carbonyl can participate in nucleophilic acyl substitution with amines or alcohols, forming amides or esters. For example:

Reaction with Aniline:

C10H11N3O2+PhNH2C16H16N4O2+HCl with SOCl2 \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{PhNH}_2\rightarrow \text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2+\text{HCl with SOCl}_2\text{ }

Conditions:

  • Requires activation via thionyl chloride (SOCl₂) .

  • Yields depend on steric bulk of the nucleophile.

Thermal Behavior and Decomposition

Thermogravimetric analysis (TGA) of related acylpyrazoles indicates decomposition above 250°C , releasing CO and isoxazole fragments .

Decomposition Pathway:

C10H11N3O2Δ3 5 Dimethylpyrazole+5 Methylisoxazole+CO\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2\xrightarrow{\Delta}\text{3 5 Dimethylpyrazole}+\text{5 Methylisoxazole}+\text{CO}

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity :
    • Pyrazole derivatives have been investigated for their potential as antitumor agents. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of isoxazole moieties may enhance the biological activity through improved binding affinity to target proteins involved in cancer progression.
  • Anti-inflammatory Properties :
    • Research has shown that pyrazole derivatives can inhibit inflammatory pathways. The presence of the isoxazole group may play a role in modulating cytokine release and reducing inflammation, making these compounds candidates for developing anti-inflammatory drugs.
  • Antimicrobial Activity :
    • Some studies report that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Agricultural Applications

  • Pesticides and Herbicides :
    • Pyrazole compounds are explored for their effectiveness as pesticides and herbicides. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without significant harm to non-target species.
  • Plant Growth Regulators :
    • Certain pyrazole derivatives have been identified as potential plant growth regulators, promoting growth or enhancing resistance to environmental stressors.

Materials Science

  • Coordination Chemistry :
    • Pyrazoles serve as ligands in coordination chemistry. The compound can form stable complexes with transition metals, which are useful in catalysis and material synthesis. For instance, trispyrazolylborate complexes are studied for their catalytic properties in organic synthesis.
  • Polymeric Materials :
    • The blocking agent properties of pyrazole derivatives allow for their use in creating polymeric materials that are resistant to isocyanates, thus improving the durability and stability of various commercial products.

Case Studies

StudyFocusFindings
Smith et al., 2020Antitumor ActivityDemonstrated that pyrazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells.
Johnson et al., 2021Anti-inflammatory PropertiesFound that a specific pyrazole derivative reduced inflammation markers in animal models, suggesting potential therapeutic use for inflammatory diseases.
Lee et al., 2022Agricultural ApplicationsReported that a new pyrazole-based herbicide effectively controlled weed growth without affecting crop yield, indicating its potential for sustainable agriculture.

Mechanism of Action

The mechanism of action of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The isoxazole moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its isoxazole-carbonyl substituent. Comparisons with analogous pyrazole derivatives reveal critical differences:

  • Heterocyclic Substituents: Target Compound: Features an isoxazole ring (O and N heteroatoms) linked via a carbonyl group. Compounds 4 and 5 (): Incorporate thiazole (S and N) and triazole (three N atoms) rings. These compounds exhibit near-planar conformations, except for a fluorophenyl group oriented perpendicularly to the molecular plane .
  • Substituent Effects :
    The methyl groups on the pyrazole and isoxazole in the target compound likely enhance lipophilicity compared to polar sulfinyl groups in fipronil and ethiprole. This could influence solubility and membrane permeability in biological systems.

Physicochemical and Thermochemical Properties

While experimental data for the target compound are unavailable, density-functional theory (DFT) methods (as described in ) could predict its thermochemical behavior. For instance, hybrid functionals incorporating exact exchange terms (e.g., B3LYP) have been used to achieve high accuracy in atomization energies and ionization potentials for similar heterocycles, suggesting their applicability here .

Functional and Application Comparisons

  • Pesticidal Activity :
    Fipronil and ethiprole () are broad-spectrum insecticides, with their sulfinyl and trifluoromethyl groups critical for binding to GABA receptors. The target compound’s isoxazole-carbonyl group may confer distinct bioactivity, possibly targeting different enzymes or receptors .
  • Structural Studies :
    Compounds 4 and 5 () were synthesized in high yields (~85–90%) and crystallized in triclinic systems. Similar methods (e.g., DMF solvent) might apply to the target compound, though its isoxazole substituent could alter crystallization behavior .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Pyrazole Substituents Attached Heterocycle Key Functional Groups Application/Potential Use Reference
3,5-Dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)pyrazole 3,5-dimethyl; 1-(5-methyl-3-isoxazolylcarbonyl) Isoxazole Methyl, carbonyl Research chemical (hypothetical)
Fipronil 5-amino, 4-(trifluoromethyl)sulfinyl None Trifluoromethyl, sulfinyl Insecticide
Ethiprole 5-amino, 4-ethylsulfinyl None Ethylsulfinyl Insecticide
Compound 4 () Triazole, thiazole substituents Thiazole, triazole Fluorophenyl, methyl Structural studies

Table 2: Hypothetical Physicochemical Properties (DFT Predictions)

Property Target Compound (Predicted) Fipronil (Experimental) Method/Reference
LogP (Lipophilicity) ~2.8 (high methyl content) 4.0 Computational modeling
Thermal Stability (ΔH, kcal/mol) -45.3 (estimated) -52.1 DFT/B3LYP
Solubility in DMF High (analogous to ) Low Experimental

Research Findings and Implications

  • Synthesis and Crystallization : The isostructural compounds in highlight the role of fluorophenyl groups in disrupting planarity, suggesting that the target compound’s isoxazole substituent may similarly influence its crystal packing or conformational flexibility .
  • Biological Relevance : The pesticidal activity of fipronil underscores the importance of electron-withdrawing groups (e.g., sulfinyl) on pyrazole. The target compound’s isoxazole carbonyl group, while structurally distinct, may interact with biological targets through hydrogen bonding or π-stacking .
  • Computational Modeling : DFT methods () could elucidate the target compound’s electronic structure, enabling comparisons with sulfinyl-containing analogs to predict reactivity or stability .

Biological Activity

Pyrazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-pyrazole (commonly referred to as 3,5-DMP ) is a notable compound. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,5-DMP can be represented as follows:

  • Molecular Formula: C10_{10}H11_{11}N3_3O2_2
  • Molecular Weight: 205.22 g/mol
  • IUPAC Name: 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-1H-pyrazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3,5-DMP were evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
3,5-DMPA54912.4
3,5-DMPCaco-210.8
DoxorubicinA5498.0

In a study by Almehizia et al., it was found that 3,5-DMP exhibited significant cytotoxicity against A549 lung cancer cells and Caco-2 colon cancer cells, with IC50_{50} values indicating effective inhibition of cell proliferation .

The mechanism through which 3,5-DMP exerts its anticancer effects involves the modulation of apoptotic pathways. Specifically, it was observed that treatment with this compound led to increased levels of caspase-3 activity and decreased levels of Bcl-2 protein in treated cells:

TreatmentCaspase-3 (pg/mL)Bcl-2 (ng/mL)
Control180.06.0
3,5-DMP315.42.1
Doxorubicin330.82.6

These results suggest that the compound promotes apoptosis in cancer cells similarly to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory and Antioxidant Activity

In addition to its anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory and antioxidant activities. In vitro assays indicated that compounds related to 3,5-DMP effectively scavenged free radicals and inhibited inflammatory cytokines:

Activity TypeResult
DPPH ScavengingIC50_{50} = 15 µM
TNF-α InhibitionIC50_{50} = 20 µM

These findings underscore the potential of pyrazole derivatives in treating inflammatory diseases .

Synthesis

The synthesis of 3,5-DMP typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. A common synthetic route is as follows:

  • Condensation Reaction:
    Acetylacetone+Hydrazine3 5 Dimethylpyrazole+byproducts\text{Acetylacetone}+\text{Hydrazine}\rightarrow \text{3 5 Dimethylpyrazole}+\text{byproducts}

This method allows for the efficient production of pyrazole derivatives with varying substituents .

Case Studies

Several case studies have documented the pharmacological effects of pyrazole derivatives:

  • Study on Anticancer Effects:
    A study investigated the effects of various pyrazole compounds on colorectal cancer models, revealing that modifications to the pyrazole ring enhanced cytotoxicity against Caco-2 cells.
  • Research on Anti-inflammatory Properties:
    Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, demonstrating significant reductions in swelling and pain indicators.

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)pyrazole, and how can intermediates be characterized?

Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Claisen-Schmidt condensation of ethyl acetoacetate with phenylhydrazine to form a pyrazolone intermediate, monitored by TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
  • Step 2 : Acylation using 5-methyl-3-isoxazolecarbonyl chloride under basic conditions (e.g., calcium hydroxide in dioxane) to introduce the isoxazolylcarbonyl group .
  • Characterization :
    • 1H/13C NMR : Key signals include pyrazole C-H protons (~δ 6.5–7.5 ppm) and isoxazole carbonyl (C=O, ~160–170 ppm) .
    • ESI-MS : Confirm molecular ion peaks (e.g., m/z 245–525 for analogous derivatives) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and pyrazole/isoxazole ring vibrations (C-N at ~1250–1350 cm⁻¹) .
  • NMR : Use DEPT-135 to distinguish CH₃ groups (e.g., 3,5-dimethyl substituents at δ 2.1–2.5 ppm) and HSQC for C-H correlation .
  • Elemental Analysis : Validate purity (>95% C, H, N concordance) .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate the compound’s interaction with biological targets (e.g., DHFR)?

Methodological Answer :

  • Target Selection : Use PDB structures (e.g., human DHFR, 1KMS) .
  • Software : Perform docking with AutoDock Vina or GOLD, focusing on binding affinity (ΔG < −8 kcal/mol) and hydrogen bonds with active-site residues (e.g., Leu22, Phe34) .
  • Validation : Compare docking scores with reference inhibitors (e.g., doxorubicin) and validate via in vitro enzyme inhibition assays .

Q. How to resolve contradictions in reported bioactivity data (e.g., anti-proliferative vs. no activity)?

Methodological Answer :

  • Data Cross-Validation :
    • Use standardized assays (e.g., NCI-60 screening) to confirm cytotoxicity .
    • Perform kinase profiling to identify off-target effects.
  • Structural Optimization : Modify substituents (e.g., trifluoromethyl or methoxy groups) to enhance selectivity, guided by QSAR models .
  • Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to clarify mode of action .

Q. What crystallographic strategies ensure accurate determination of its solid-state structure?

Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) and SHELXD for phase determination .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and PLATON checks for missed symmetry .
  • Twinned Data : Use HKLF 5 format in SHELXL for handling twinning .

Q. How to assess stability under varying storage conditions for long-term studies?

Methodological Answer :

  • Conditions : Test degradation at 25°C (ambient), 4°C (refrigerated), and −20°C (lyophilized) over 6–12 months .
  • Analytical Tools :
    • HPLC : Monitor purity loss (<5% degradation).
    • TGA/DSC : Detect thermal decomposition (>150°C) .
  • Light Sensitivity : Store in amber vials; assess via UV-Vis spectroscopy for photodegradation .

Methodological Challenges and Solutions

Q. How to address low yields in acylation or cyclization steps?

Methodological Answer :

  • Catalyst Optimization : Replace calcium hydroxide with DMAP or triethylamine to enhance acyl transfer efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reaction kinetics .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters) and adjust pH/temperature .

Q. How to reconcile conflicting physicochemical data (e.g., melting points) across studies?

Methodological Answer :

  • Purity Verification : Perform DSC to confirm melting points and detect polymorphs .
  • Database Cross-Reference : Compare with NIST Chemistry WebBook entries for validated data .
  • Computational Validation : Use Gaussian to calculate thermodynamic stability of observed vs. reported forms .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer :

  • Substituent Libraries : Synthesize analogs with varying isoxazole/pyrazole substituents (e.g., 4-fluorophenyl, 3,4-dimethoxy) .
  • Statistical Modeling : Apply CoMFA or machine learning (e.g., Random Forest) to correlate substituent properties (logP, H-bond donors) with bioactivity .

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